1-Ethyl-2-(4-nitrophenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
915788-08-8 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-ethyl-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-2-9-10-7-3-5-8(6-4-7)11(12)13/h3-6,9-10H,2H2,1H3 |
InChI Key |
OYODKEUXPSHCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Properties and Synthesis of 1 Ethyl 2 4 Nitrophenyl Hydrazine
While a dedicated, peer-reviewed synthesis of 1-Ethyl-2-(4-nitrophenyl)hydrazine is not readily found in the surveyed literature, its structure suggests a plausible synthetic strategy. A likely approach would involve the alkylation of 4-nitrophenylhydrazine (B89600) with an ethylating agent, such as ethyl iodide or diethyl sulfate. 4-Nitrophenylhydrazine itself can be synthesized from p-nitroaniline via diazotization followed by reduction. prepchem.comchemicalbook.com
Alternatively, the reaction of ethylhydrazine (B1196685) with a suitable 4-nitrophenyl electrophile, such as 1-fluoro-4-nitrobenzene, could also yield the target compound. The synthesis of a related compound, 2-ethyl phenyl hydrazine (B178648) hydrochloride, has been achieved by the diazotization of 2-ethylaniline (B167055) followed by reduction. researchbib.comenvironmentclearance.nic.in
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 915788-08-8 | epa.gov |
| Molecular Formula | C₈H₁₁N₃O₂ | epa.gov |
| Average Mass | 181.195 g/mol | epa.gov |
| Monoisotopic Mass | 181.085127 g/mol | epa.gov |
Advanced Structural Elucidation and Stereochemical Characterization of 1 Ethyl 2 4 Nitrophenyl Hydrazine
Spectroscopic Characterization for Molecular Architecture Confirmation
Spectroscopic analysis is indispensable for unequivocally confirming the molecular architecture of 1-Ethyl-2-(4-nitrophenyl)hydrazine. A combination of NMR, IR, UV-Vis, and Mass Spectrometry techniques would provide a complete picture of its atomic connectivity, functional groups, electronic properties, and molecular mass.
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule.
Although specific experimental spectra for this compound are not found in the referenced literature, its expected ¹H and ¹³C NMR spectral data can be reliably predicted.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and the 4-nitrophenyl protons. The aromatic region would be characteristic of a 1,4-disubstituted benzene (B151609) ring, showing an AA'BB' system due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3, H-5) would appear further downfield than the protons meta to it (H-2, H-6). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The N-H protons of the hydrazine (B178648) moiety would appear as broad singlets.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon environment. Two signals would be expected in the aliphatic region for the ethyl group. In the aromatic region, four distinct signals are anticipated due to the symmetry of the 4-nitrophenyl group. The carbon atom bearing the nitro group (C-4) and the carbon atom attached to the hydrazine nitrogen (C-1) would be significantly deshielded.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH₂- | ~3.3 - 3.7 | Quartet (q) | ~45 - 55 |
| -CH₃ | ~1.2 - 1.4 | Triplet (t) | ~12 - 16 |
| Ar-H (ortho to -NO₂) | ~8.0 - 8.2 | Doublet (d) | ~124 - 127 |
| Ar-H (meta to -NO₂) | ~6.8 - 7.0 | Doublet (d) | ~110 - 113 |
| Ar-C (C-NH) | - | - | ~150 - 155 |
| Ar-C (C-NO₂) | - | - | ~138 - 142 |
| NH -NH-Ethyl | Variable, broad | Singlet (s) | - |
| NH-NH -Aryl | Variable, broad | Singlet (s) | - |
Note: Predicted values are estimates based on standard chemical shift tables and data from analogous compounds like 4-nitrophenylhydrazine (B89600) and N-ethylanilines. chemicalbook.comspectrabase.com
To confirm the connectivity established by 1D NMR, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would definitively link scalar-coupled protons. The key expected correlation would be between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would correlate the proton signals for the -CH₂- and -CH₃ groups to their respective carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps piece together the molecular fragments. Expected key correlations would include the methylene (-CH₂) protons to the aromatic C-1 carbon and the methyl carbon (-CH₃), and the aromatic protons to neighboring and distant ring carbons.
IR spectroscopy is used to identify the characteristic functional groups present in a molecule by their vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure. Strong, sharp peaks corresponding to the nitro group are expected, alongside bands for N-H bonds, aromatic C-H bonds, and aliphatic C-H bonds. Data from the parent compound, 4-nitrophenylhydrazine, shows characteristic absorptions for the nitro and hydrazine functionalities. nist.govnih.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Hydrazine) | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Stretching | 1590 - 1610 | Medium |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |
| N-O (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
Note: Ranges are based on standard IR correlation charts and data from 4-nitrophenylhydrazine. nist.govresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 4-nitrophenyl group is a strong chromophore. The spectrum of this compound is expected to show strong absorption bands in the UV region, likely between 350 and 400 nm, corresponding to π → π* transitions within the nitrophenyl system. researchgate.net The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity.
Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~350 - 400 | 4-Nitrophenyl Group |
Note: Prediction based on data for related nitrophenyl hydrazones. researchgate.net
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 181.195 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181.
The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the ethyl group (M-29) to give a fragment at m/z 152. Other plausible fragmentations include the cleavage of the N-N bond and the characteristic fragmentation of the nitroaromatic ring, including the loss of NO₂ (M-46) and NO (M-30).
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 181 | [C₈H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) |
| 152 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 135 | [M - NO₂ - H]⁺ | Loss of nitro group and hydrogen |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl fragment |
| 108 | [M - C₂H₅ - N₂]⁺ | Loss of ethyl and N₂ |
Note: Fragmentation is predicted based on common fragmentation pathways for related structures. nist.gov
Single-Crystal X-ray Diffraction Analysis
Exploration of Crystal Packing and Supramolecular Assembly
Weak Intermolecular Interactions (e.g., C-H...O, C-H...S)
Further research, including the synthesis and successful crystallization of this compound followed by single-crystal X-ray diffraction analysis, would be required to generate the data necessary to fulfill the original request. Until such research is published and made publicly available, a detailed and authoritative article on its crystal structure cannot be composed.
Thermal Stability and Decomposition Pathways
The thermal stability of a compound is a critical parameter, particularly for compounds containing energetic functional groups like the nitro group and the inherently weak N-N bond.
While specific TGA data for this compound is not available in the consulted literature, a profile can be predicted based on closely related structures. The parent compound, 4-nitrophenylhydrazine, is reported to decompose around 156 °C. chemicalbook.com Hydrazine and its derivatives are known to be thermally sensitive; for example, some metal-hydrazine complexes begin to lose hydrazine molecules in a temperature range of 65–150 °C. orientjchem.org Energetic hydrazine salts also show decomposition events at elevated temperatures. mdpi.commdpi.com
An illustrative TGA profile for this compound would likely show an initial major mass loss event corresponding to its decomposition.
Illustrative TGA Data for this compound
| Parameter | Estimated Value | Description |
|---|---|---|
| Onset Decomposition Temp. (T_onset) | ~150 - 170 °C | The temperature at which significant decomposition and mass loss begins. |
| Peak Decomposition Temp. (T_peak) | ~175 - 195 °C | The temperature of the maximum rate of mass loss, corresponding to the peak in the derivative (DTG) curve. |
| Major Mass Loss Step | ~60 - 80% | Corresponds to the fragmentation of the molecule, likely involving the loss of the nitro group, cleavage of the N-N bond, and release of gaseous products like N₂, NOx, and volatile organic fragments. |
| Final Residue at 600 °C | < 10% | A small amount of carbonaceous residue may remain after complete thermal decomposition under an inert atmosphere. |
This table is illustrative and based on data from analogous compounds. chemicalbook.comorientjchem.orgmdpi.com Actual experimental values may vary.
The thermal decomposition of this compound is expected to be a complex process involving multiple steps, initiated by the cleavage of the weakest bonds in the molecule.
N-N Bond Cleavage: The hydrazine N-N bond is inherently weak (bond energy ~38 kcal/mol) and is a likely point of initial homolytic cleavage under thermal stress. This would generate radical intermediates, an ethylamino radical and a 4-nitrophenylamino radical, which would then undergo further reactions.
Nitro Group Decomposition: Nitroaromatic compounds are known for their energetic nature. The C-NO₂ bond can break, or the nitro group itself can rearrange and decompose, often in highly exothermic reactions that release gaseous products like nitrogen oxides (NOx). chemicalbook.comnih.gov The thermal decomposition of related energetic materials containing hydrazine and nitro groups is often characterized as a rapid, multi-step process. mdpi.com
Explosive Potential: The parent compound 4-nitrophenylhydrazine is described as a powerful explosive that can be sensitive to heat, friction, or shock, especially when dry. chemicalbook.comnih.gov The presence of both a reducing moiety (the hydrazine part) and an oxidizing moiety (the nitro group) within the same molecule makes this compound potentially hazardous. Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides. chemicalbook.comnih.gov
Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 2 4 Nitrophenyl Hydrazine
Reactions Involving the Hydrazine (B178648) Moiety
The core reactivity of 1-Ethyl-2-(4-nitrophenyl)hydrazine is centered around the two adjacent nitrogen atoms, which possess lone pairs of electrons, rendering the molecule nucleophilic.
Nucleophilic Addition Reactions
The hydrazine group in this compound can act as a nucleophile, attacking electron-deficient centers. A prominent example of this is the nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This reaction is the initial step in the formation of hydrazones and is often catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine. The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the final product.
Condensation Reactions with Aldehydes and Ketones to Form Hydrazones
The reaction of this compound with aldehydes and ketones results in the formation of the corresponding hydrazones. This is a condensation reaction where a molecule of water is eliminated. The resulting hydrazone is a compound containing a C=N-N bond. The reaction is typically carried out by refluxing the hydrazine and the carbonyl compound in a suitable solvent, often with acid catalysis. The products, 1-ethyl-2-(4-nitrophenyl)hydrazones, are often crystalline solids with sharp melting points, which historically made them useful for the identification and characterization of aldehydes and ketones.
| Carbonyl Compound | Expected Hydrazone Product |
| Acetaldehyde | 1-Ethyl-2-(4-nitrophenyl)-2-(ethylidene)hydrazine |
| Acetone | 1-Ethyl-2-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine |
| Benzaldehyde | 1-Ethyl-2-(4-nitrophenyl)-2-(phenylmethylidene)hydrazine |
| Cyclohexanone | 1-Ethyl-2-(4-nitrophenyl)-2-(cyclohexylidene)hydrazine |
Cyclization Reactions to Form Heterocyclic Compounds
Hydrazones derived from this compound can serve as key intermediates in the synthesis of various heterocyclic compounds, including pyrazolines, thiadiazoles, and triazoles. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic scaffolds.
The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is a well-established method for the synthesis of pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. In this reaction, this compound would react with an α,β-unsaturated carbonyl compound, such as chalcone, via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative. The reaction is often carried out in a protic solvent like ethanol (B145695) or acetic acid, sometimes with the addition of a base or acid catalyst.
The expected product would be a 1-ethyl-5-substituted-3-substituted-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrazole. The specific substituents on the pyrazoline ring would depend on the starting α,β-unsaturated carbonyl compound.
| α,β-Unsaturated Carbonyl | Expected Pyrazoline Product |
| Acrolein | 1-Ethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrazole |
| Methyl vinyl ketone | 1-Ethyl-5-methyl-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrazole |
| Chalcone | 1-Ethyl-3,5-diphenyl-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrazole |
Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from hydrazine derivatives. One common method involves the reaction of a hydrazine with a thiocarbonyl compound or by the cyclization of thiosemicarbazide (B42300) derivatives. For instance, this compound could potentially be converted into a thiosemicarbazide by reaction with a thiocyanate. This thiosemicarbazide could then undergo acid-catalyzed cyclization to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative.
Another route involves the reaction of acyl hydrazides with a source of sulfur, such as Lawesson's reagent, to form 1,3,4-thiadiazoles. While specific examples with this compound are not documented in the searched literature, the general synthetic strategies are well-known.
Triazoles are five-membered heterocycles with three nitrogen atoms. The 1,2,4-triazole (B32235) ring system is a common target in synthetic chemistry. Several methods exist for the synthesis of 1,2,4-triazoles from hydrazine derivatives. One approach is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. Another method is the Einhorn-Brunner reaction, which is the condensation of a hydrazine with a diacylamine.
Furthermore, substituted hydrazines can react with various reagents like formamide (B127407) or nitriles under different conditions to yield the triazole ring. For example, heating this compound with formamide could potentially lead to the formation of a 1,2,4-triazole derivative. Copper-catalyzed reactions of hydrazones with amines have also been reported to yield triazoles.
Oxidation Reactions of the Hydrazine Nitrogen
The hydrazine functional group is susceptible to oxidation, and while specific studies on this compound are not prevalent, the reactivity can be inferred from related aryl hydrazines. The oxidation of aryl hydrazines can lead to the formation of aryl radicals. For instance, reactions involving iodine can catalyze the generation of aryl radicals from aryl hydrazines in the presence of air. This process highlights the potential of the hydrazine nitrogen to participate in single-electron transfer mechanisms, which can be harnessed for various synthetic applications, such as the arylation of other organic molecules.
Reactions Involving the 4-Nitrophenyl Moiety
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The process involves an initial attack by the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com
In the case of this compound, the nitro group is a powerful deactivating group. It withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This deactivation means that harsher reaction conditions, such as more concentrated acids or higher temperatures, are generally required. wikipedia.org Furthermore, the nitro group is a meta-director. During electrophilic attack at the ortho or para positions, one of the resonance structures of the arenium ion intermediate places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This arrangement is highly energetically unfavorable. In contrast, attack at the meta position avoids this destabilizing interaction, making the meta pathway the favored course of reaction.
Reduction Chemistry of the Nitro Group
The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its conversion to an amino group is a pivotal transformation in the synthesis of anilines and other valuable intermediates. A wide array of reagents can accomplish this reduction, offering varying degrees of selectivity and reactivity. wikipedia.orggoogle.com
Catalytic hydrogenation is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This method is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high reactivity can sometimes lead to the undesired reduction of other functional groups within the molecule. commonorganicchemistry.com For substrates sensitive to hydrogenolysis (e.g., containing halogens), Raney nickel can be a preferable alternative to Pd/C. commonorganicchemistry.com
Metal-based reductions in acidic media provide milder alternatives. commonorganicchemistry.com Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid like acetic acid can selectively reduce nitro groups while preserving other reducible functionalities. commonorganicchemistry.com For instance, a system using zinc or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to rapidly and selectively reduce aromatic nitro compounds at room temperature, even in the presence of halogens, carboxylic acids, and phenols. niscpr.res.in This method avoids the use of more expensive metals like palladium or platinum. niscpr.res.in It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH4), are not suitable for converting aromatic nitro compounds to anilines as they tend to produce azo compounds instead. commonorganicchemistry.com
| Reagent/System | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| H₂ + Pd/C | Varies (often room temp, atmospheric pressure) | Highly efficient but can reduce other groups (alkenes, etc.). | commonorganicchemistry.com |
| H₂ + Raney Nickel | Varies | Good for substrates where dehalogenation is a concern. | commonorganicchemistry.com |
| Fe + Acid (e.g., AcOH) | Acidic media | Mild and selective for nitro groups. | commonorganicchemistry.com |
| Zn + Acid (e.g., AcOH) | Acidic media | Mild and selective for nitro groups. | commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral media | Mild method, selective for nitro groups. | wikipedia.org |
| Zn/Mg + Hydrazine Glyoxylate | Room Temperature | Rapid, selective reduction without hydrogenolysis of sensitive groups. | niscpr.res.in |
| LiAlH₄ | Ethereal solvent | Reduces aromatic nitro compounds to azo products, not anilines. | commonorganicchemistry.com |
Derivatization Chemistry of this compound
The nucleophilic nitrogens of the hydrazine moiety are key sites for derivatization, allowing for the construction of more complex molecules through acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
The nitrogen atoms of the hydrazine group can react with electrophiles such as acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of N-acylhydrazines. Alkylation with alkyl halides introduces alkyl groups onto the nitrogen atoms. While specific examples for this compound are scarce, general methods for hydrazine derivatization are well-established. For instance, the reaction of substituted phenylhydrazines with reagents like propionyl chloride in the presence of a base such as pyridine (B92270) can yield the corresponding acylated product. The reaction of N-acyl glycines with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a known derivatization technique used in metabolomics to enhance detection by mass spectrometry. nih.govacs.org This reaction is quick and can be performed in an aqueous solution. nih.govacs.org
| Reaction Type | Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acyl Chlorides (e.g., Propionyl chloride) | N-Acylhydrazide | Inert solvent (e.g., chloroform), Base (e.g., pyridine) | researchgate.net |
| Acylation | Acid Anhydrides | N-Acylhydrazide | Often requires heating | msu.edu |
| Alkylation | Alkyl Halides | N-Alkylhydrazine | Base (e.g., NaH, n-BuLi) in an inert solvent (e.g., THF) | researchgate.net |
| Derivatization | 3-Nitrophenylhydrazine (3-NPH) / EDC | Hydrazide from carboxylic acid | Aqueous solution, room temperature | nih.govacs.org |
Formation of Substituted Hydrazides
Substituted hydrazides are commonly synthesized by reacting a hydrazine derivative with an ester or an acid chloride. nih.gov The reaction, known as hydrazinolysis, typically involves refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol. nih.gov This reaction is fundamental in building more complex structures, including various heterocyclic compounds and hydrazide-hydrazone derivatives, which are themselves valuable synthetic intermediates. nih.gov For example, cyanoacetylhydrazine can be reacted with various ketones and aldehydes to form hydrazide-hydrazone derivatives. nih.gov Similarly, 4-nitrophenylhydrazine (B89600) can be condensed with substituted aldehydes to form the corresponding p-nitrophenylhydrazones, a reaction that can be catalyzed by acid or even performed under solvent-free conditions. nih.govdiscoveryjournals.orgdiscoveryjournals.org Derivatization with 3-nitrophenylhydrazine is also a well-established method for analyzing carboxylic acids and carbonyl-containing metabolites via liquid chromatography-mass spectrometry (LC-MS). rsc.orgslu.senih.gov
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, by examining the well-established mechanisms of related reactions and considering the electronic effects of the substituents, a comprehensive understanding of its probable reactive pathways can be constructed.
The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes. byjus.comwikipedia.org The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes base-catalyzed decomposition. While direct studies on this compound in this context are limited, its structural features suggest it could form a hydrazone that might undergo subsequent reduction.
The general mechanism of the Wolff-Kishner reduction involves the following key steps:
Hydrazone Formation: The reaction initiates with the condensation of a carbonyl compound with a hydrazine derivative to form a hydrazone. In the case of this compound, the nucleophilic nitrogen atom (N1, attached to the ethyl group) would attack the electrophilic carbonyl carbon.
Deprotonation: A strong base, typically an alkoxide, deprotonates the remaining amino proton, forming a hydrazone anion. byjus.com
Tautomerization: The hydrazone anion undergoes tautomerization to form a diimide anion.
Elimination of Nitrogen Gas: This intermediate is unstable and collapses with the elimination of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a carbanion.
Protonation: The carbanion is then protonated by a solvent molecule to yield the final alkane product. byjus.com
Oxidative cross-dehydrogenative couplings (CDC) represent a powerful strategy for the formation of new bonds by combining two different C-H or X-H (where X is a heteroatom like N, O, or S) bonds under oxidative conditions. While specific examples involving this compound are not readily found, the principles of N-N bond formation through CDC are well-established for various hydrazine and amine derivatives.
The mechanism of such couplings generally involves the following steps:
Oxidation: An oxidizing agent abstracts a hydrogen atom from the N-H bond of the hydrazine, generating a nitrogen-centered radical.
Radical Coupling: Two nitrogen-centered radicals can then couple to form a new N-N bond, leading to a tetrasubstituted hydrazine derivative.
Further Oxidation/Rearrangement: Depending on the reaction conditions and the substrate, the initially formed coupled product might undergo further oxidation or rearrangement.
The feasibility and selectivity of such a reaction with this compound would depend on the choice of oxidant and the relative stability of the potential radical intermediates. The presence of the p-nitrophenyl group would influence the stability of the nitrogen-centered radical through resonance delocalization.
The direct observation and characterization of reactive intermediates and transition states are challenging due to their transient nature. masterorganicchemistry.comwikipedia.org However, their existence and structure can be inferred from kinetic studies, computational modeling, and trapping experiments.
In Wolff-Kishner Type Reactions:
Intermediates: The key intermediates are the hydrazone, the hydrazone anion, and the diimide anion. byjus.comwikipedia.org For a reaction involving this compound, the corresponding substituted hydrazone would be the primary isolable intermediate.
Transition States: The transition state for the rate-determining deprotonation step would involve the partial breaking of the N-H bond and the partial formation of the bond between the base and the proton. masterorganicchemistry.com The geometry of the transition state for the nitrogen elimination step would involve the elongation of the C-N and N-N bonds. wikipedia.org
In Oxidative Coupling Reactions:
Intermediates: The primary reactive intermediate is the nitrogen-centered radical. Its stability would be influenced by the electronic nature of the substituents. The p-nitrophenyl group would delocalize the radical, potentially increasing its lifetime.
Transition States: The transition state for the radical coupling step would involve the approach of two nitrogen-centered radicals with the partial formation of the new N-N bond.
Kinetic and Thermodynamic Aspects of Reactions
Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce. However, data from related p-nitrophenylhydrazine derivatives can provide valuable insights into the expected reactivity. The electron-withdrawing nature of the p-nitrophenyl group generally increases the acidity of the N-H protons and can affect reaction rates.
The following table presents kinetic data for the reaction of various substituted hydrazines, which helps to contextualize the potential reactivity of this compound.
| Reactant | Reaction | Rate Constant (k) | Conditions | Reference |
| p-Nitrophenylhydrazine | Oxidation with Thallium(III) | Varies with [H+] | Aqueous perchloric acid | N/A |
| Phenylhydrazine (B124118) | Oxidation with Thallium(III) | Varies with [H+] | Aqueous perchloric acid | N/A |
| 2,4-Dinitrophenylhydrazine (B122626) | Oxidation with Thallium(III) | Varies with [H+] | Aqueous perchloric acid | N/A |
For oxidative coupling reactions, the thermodynamic feasibility depends on the redox potentials of the reactants and the oxidant, as well as the bond dissociation energies of the N-H bonds.
Theoretical and Computational Chemistry Investigations of 1 Ethyl 2 4 Nitrophenyl Hydrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. These calculations can be broadly categorized into methods based on Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a leading computational method for investigating the electronic structure of molecules. Rather than dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. It is particularly effective for optimizing molecular geometries and describing electronic properties. inpressco.comnih.gov
For 1-Ethyl-2-(4-nitrophenyl)hydrazine, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. A common and reliable approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) for higher accuracy. inpressco.comresearchgate.netresearchgate.netscirp.org The basis set is the set of mathematical functions used to build the molecular orbitals.
The output of a geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, calculations would reveal the precise C-N and N-N bond lengths in the hydrazine (B178648) moiety, the planarity of the nitrophenyl group, and the orientation of the ethyl group relative to the rest of the molecule.
Table 1: Representative Theoretical Geometric Parameters for this compound (Calculated at B3LYP Level) Note: The following values are illustrative examples of what a DFT calculation would produce and are based on typical values for similar chemical structures.
| Parameter | Bond/Atoms | Value (Å or Degrees) |
| Bond Lengths (Å) | ||
| C-NO₂ | 1.48 | |
| N-N (hydrazine) | 1.42 | |
| N-C (ethyl) | 1.46 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| **Bond Angles (°) ** | ||
| O-N-O | 124.5 | |
| C-N-N (hydrazine) | 118.0 | |
| N-N-C (ethyl) | 115.0 | |
| Dihedral Angle (°) | ||
| C-C-N-N | 180.0 (planar) |
The term "ab initio," Latin for "from the beginning," refers to computational methods that rely solely on first principles of quantum mechanics and physical constants, without using experimental data or empirical parameters. numberanalytics.comnumberanalytics.comwikipedia.org These methods aim to solve the Schrödinger equation directly. The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects the full effects of electron correlation. wikipedia.org
To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods are considered benchmarks for calculating molecular energies and properties. researchgate.net For a molecule like this compound, high-accuracy ab initio calculations could be used to validate the results from more cost-effective DFT methods and to investigate phenomena where electron correlation is particularly important, such as transition states in chemical reactions. numberanalytics.comresearchgate.net
Electronic Structure and Molecular Orbital Analysis
Investigating the electronic structure provides deep insights into a molecule's stability, reactivity, and spectroscopic properties. Analyses of molecular orbitals, electrostatic potential, and charge distribution are key components of this investigation.
The Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com
HOMO : This is the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons; a higher E_HOMO suggests a better electron donor (nucleophile). wuxiapptec.com
LUMO : This is the innermost orbital without electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons; a lower E_LUMO suggests a better electron acceptor (electrophile). wuxiapptec.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely distributed over the nitrophenyl ring, while the HOMO is expected to be localized on the electron-rich hydrazine moiety. researchgate.net
Table 2: Representative Frontier Orbital Energies for this compound Note: Values are illustrative examples in electron volts (eV).
| Parameter | Energy (eV) | Implication |
| E_HOMO | -6.50 | Moderate electron-donating ability |
| E_LUMO | -2.25 | Good electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.25 | High reactivity, potential for charge transfer |
A Molecular Electrostatic Potential (MEP or ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnumberanalytics.comnumberanalytics.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com
The map uses a color scale to represent the electrostatic potential:
Red : Indicates regions of most negative potential (electron-rich), which are favorable sites for attack by electrophiles. numberanalytics.comacs.org
Blue : Indicates regions of most positive potential (electron-poor), which are favorable sites for attack by nucleophiles. numberanalytics.comacs.org
Green/Yellow : Represents regions of neutral or intermediate potential. acs.org
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the hydrazine group, due to their lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms attached to the hydrazine nitrogen (N-H), making them potential hydrogen-bond donors.
To quantify the distribution of electrons within a molecule, computational methods are used to assign partial atomic charges to each atom. One of the most common methods is Mulliken population analysis . chemeurope.comnumberanalytics.com This technique partitions the total electron density among the atoms in the molecule, providing a numerical value for the partial charge on each atomic center. numberanalytics.comwikipedia.org
While Mulliken charges are known to be sensitive to the choice of basis set, they provide valuable qualitative insights into the electronic structure. wikipedia.orguni-muenchen.de For this compound, this analysis would quantify the electron-withdrawing effect of the nitro group. It would show a significant positive charge on the nitrogen atom of the nitro group and on the carbon atom attached to it, while the oxygen atoms would carry a substantial negative charge. The nitrogen atoms of the hydrazine moiety would also exhibit negative charges, confirming the electron distribution predicted by MEP analysis. This information helps to pinpoint the most electrophilic and nucleophilic sites within the molecule with greater precision.
Table 3: Representative Mulliken Atomic Charges for Key Atoms in this compound Note: Values are illustrative examples in atomic units (a.u.).
| Atom | Location | Mulliken Charge (a.u.) |
| O1 | Nitro Group | -0.45 |
| O2 | Nitro Group | -0.45 |
| N1 | Nitro Group | +0.60 |
| C4 | Aromatic Ring (para to N) | +0.15 |
| N2 | Hydrazine (attached to ring) | -0.30 |
| N3 | Hydrazine (attached to ethyl) | -0.35 |
| C_ethyl | Methylene (B1212753) (-CH₂-) | -0.20 |
Dipole Moments and Polarization Effects
Computational studies on analogous hydrazine derivatives, such as (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazines, have been conducted using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. imist.maimist.ma These studies reveal substantial polarization effects arising from the interplay between electron-donating and electron-withdrawing groups across the molecule. imist.maimist.ma For instance, research on various 2,4-dinitrophenyl hydrazones demonstrated high dipole moments, ranging from 6.69 to 8.38 Debye, highlighting the significant charge separation in these types of molecules. researchgate.net
This charge separation in this compound is primarily due to the strong electron-withdrawing nature of the 4-nitrophenyl group, which pulls electron density from the more electron-rich ethyl-hydrazine portion. This intramolecular charge transfer results in a polarized molecule with a notable dipole moment. The magnitude of this dipole moment is a key factor in determining the molecule's interaction with polar solvents and other polar molecules.
A data table of calculated dipole moments for related dinitrophenyl hydrazone compounds is presented below to illustrate the typical range of these values.
| Compound | Dipole Moment (Debye) |
| Acetone 2,4-dinitrophenylhydrazone | 7.85 |
| Acetophenone 2,4-dinitrophenylhydrazone | 8.38 |
| Benzophenone 2,4-dinitrophenylhydrazone | 8.13 |
| 2,2,2-Trifluoroacetophenone 2,4-dinitrophenylhydrazone | 6.69 |
| 2,2,2-Triphenylacetophenone 2,4-dinitrophenylhydrazone | 7.56 |
Data sourced from a computational study on selected ketone dinitrophenylhydrazones. researchgate.net
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and the activation energy is the energy barrier that must be overcome for the reaction to proceed. Locating the transition state and calculating the activation energy are fundamental to understanding reaction kinetics.
For reactions involving hydrazine derivatives, computational methods such as DFT can be employed to map the potential energy surface and identify the transition state structures. nih.gov For example, in the study of the hydroxide-catalyzed hydrolysis of 4-nitrophenyl α-d-mannopyranoside, computational modeling was used in conjunction with experimental kinetic isotope effects to define the transition state. nih.gov This approach allows for a detailed understanding of the bond-breaking and bond-forming processes.
Computational simulations provide a step-by-step visualization of how reactants are converted into products. The Intrinsic Reaction Coordinate (IRC) method is often used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. nih.gov
The United Reaction Valley Approach (URVA) is another sophisticated method that analyzes the reaction path to partition the reaction mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation. nih.gov This provides a detailed narrative of the chemical process.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.
Studies on structurally related nitrophenylhydrazine (B1144169) derivatives provide insight into the types of interactions that are likely to be important for this compound. For example, the Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine revealed that the crystal packing is dominated by H···H, O···H, and Cl···H contacts. nih.gov In another study on 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, the analysis showed significant contributions from O···H/H···O and H···H contacts, as well as C···C interactions indicative of π–π stacking. nih.gov
For this compound, one would expect to observe significant intermolecular contacts involving the nitro group's oxygen atoms and the hydrogen atoms of the hydrazine and ethyl groups. The aromatic ring would also participate in π–π stacking interactions. A typical breakdown of intermolecular contacts from a Hirshfeld analysis of a related compound, (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene, is shown in the table below.
| Intermolecular Contact | Contribution (%) |
| Br···H/H···Br | 19.6 |
| H···H | 12.2 |
| C···H/H···C | 11.9 |
| O···H/H···O | 11.0 |
Data sourced from a Hirshfeld surface analysis of a substituted nitrophenyl derivative. unec-jeas.com
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that can be used to analyze the electron density distribution in a molecule and characterize the nature and strength of chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative information about the energetics of these interactions.
While a specific QTAIM analysis for this compound is not available in the reviewed literature, this method is widely applied to understand intermolecular forces in molecular crystals. For the title compound, QTAIM would be used to analyze the strength of hydrogen bonds (e.g., N-H···O, C-H···O) and other weak interactions, such as van der Waals forces and π–π stacking, which collectively determine the crystal packing. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would reveal the nature of these interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
Conformational Dynamics and Isomerization Modeling
The conformational landscape and potential for isomerization of this compound are critical aspects of its molecular behavior, largely governed by the rotational freedom around its single bonds and the potential for inversion at the nitrogen atoms. Theoretical and computational chemistry provides powerful tools to explore these dynamic processes, offering insights into the molecule's structural preferences and energy barriers associated with conformational changes.
The isomerization in hydrazine derivatives can be modeled to understand the transition states and energy requirements for conversion between different conformational or geometric isomers. A common type of isomerization in compounds with C=N or N=N bonds is E/Z (or cis/trans) isomerization. researchgate.net While this compound does not possess a double bond directly involved in this type of isomerization in its ground state, the principles of isomerization modeling can be applied to understand the rotational dynamics around the N-N bond.
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule. By systematically varying key dihedral angles and calculating the corresponding single-point energies, a rotational energy profile can be constructed. This profile helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in a Hydrazine Derivative
| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |
| C-N-N-C | Rotation around the N-N bond | 5 - 10 |
| Phenyl-N-N | Rotation of the nitrophenyl group | 2 - 4 |
| Ethyl-N-N | Rotation of the ethyl group | 1 - 3 |
Note: The data in this table is illustrative and based on typical values for similar hydrazine derivatives. Specific values for this compound would require dedicated computational analysis.
The isomerization process between different stable conformers can be modeled to determine the reaction pathways and activation energies. This information is crucial for understanding the molecule's flexibility and how it might interact with its environment or other molecules. For instance, the presence of different conformers could influence its crystal packing and solid-state properties. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant non-linear optical (NLO) properties. nih.gov The this compound molecule possesses key structural motifs that suggest it could have interesting NLO characteristics. The 4-nitrophenyl group acts as a strong electron-withdrawing group (acceptor), while the ethyl-hydrazine moiety can function as an electron-donating group. The phenyl ring provides the necessary π-bridge for intramolecular charge transfer (ICT) from the donor to the acceptor, a fundamental requirement for second-order NLO activity. nih.gov
Computational chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), serves as a primary tool for the theoretical investigation of NLO properties. nih.gov These methods allow for the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response of a molecule.
The first hyperpolarizability (β) is of particular interest as it is the molecular-level origin of second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. researchgate.net A large β value is indicative of a strong NLO response. Studies on similar compounds, such as 4-nitrophenyl hydrazone, have demonstrated that they can possess significant SHG efficiency, often multiples of standard reference materials like KDP (potassium dihydrogen phosphate). researchgate.net
The calculation of NLO properties for this compound would involve optimizing its molecular geometry and then computing the electronic properties under the influence of an external electric field. The results of such calculations for a representative molecule with similar features are presented in Table 2.
Table 2: Calculated Non-Linear Optical Properties of a Representative Nitro-Aromatic Hydrazine Derivative
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 5 - 8 D |
| Linear Polarizability | α | 150 - 200 |
| First Hyperpolarizability | β | 500 - 1500 |
Note: The data in this table is illustrative and based on computational studies of similar organic NLO molecules. The actual values for this compound would need to be determined through specific quantum chemical calculations.
The magnitude of the first hyperpolarizability is highly dependent on the efficiency of the intramolecular charge transfer. The presence of the nitro group is crucial, as it significantly enhances the electron-accepting nature of the phenyl ring, thereby increasing the ICT and the resulting NLO response. nih.gov Theoretical investigations into the frontier molecular orbitals (HOMO and LUMO) can further elucidate the nature of the ICT, with the HOMO typically localized on the donor part of the molecule and the LUMO on the acceptor part. nih.gov The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap often correlating with a larger NLO response. nih.gov
Applications in Chemical Synthesis and Advanced Materials Science
1-Ethyl-2-(4-nitrophenyl)hydrazine as a Versatile Synthetic Building Block
The presence of the hydrazine (B178648) functional group makes this compound a potentially valuable nucleophile and a precursor for various organic transformations. Its utility as a synthetic building block can be inferred from the known chemistry of other substituted hydrazines.
Substituted hydrazines are crucial intermediates in the synthesis of a wide array of complex organic molecules. Due to its structure, this compound is a plausible intermediate for creating molecules with both ethyl and nitrophenyl substitutions on a nitrogen-containing framework. The ethyl group provides a stable alkyl substituent, while the nitro group can be a site for further chemical modification, such as reduction to an amine, which can then undergo a variety of coupling reactions. This dual functionality makes it a candidate for building more elaborate molecular architectures.
One of the most common applications of hydrazines is the derivatization of carbonyl compounds such as aldehydes and ketones. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form a stable hydrazone. This process is widely used for the detection, purification, and characterization of carbonyl compounds. organic-chemistry.org
This compound is expected to react with aldehydes and ketones to form the corresponding 1-ethyl-2-(4-nitrophenyl)hydrazones. The resulting hydrazones would have a distinct molecular weight and could exhibit characteristic spectroscopic properties, aiding in the identification of the original carbonyl compound. The general reaction is as follows:
| Reactant 1 | Reactant 2 (Carbonyl) | Product (Hydrazone) |
| This compound | Aldehyde (R-CHO) | 1-Ethyl-1-(R-methylidene)-2-(4-nitrophenyl)hydrazine |
| This compound | Ketone (R-CO-R') | 1-Ethyl-1-(R,R'-alkylidene)-2-(4-nitrophenyl)hydrazine |
Table 1: Generalized reaction scheme for the derivatization of aldehydes and ketones with this compound.
Hydrazine and its derivatives are fundamental building blocks in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and other functional materials.
Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govdergipark.org.tr this compound could be employed in this reaction to produce N-substituted pyrazoles. The reaction with a 1,3-diketone would proceed as follows:
| Reactant 1 | Reactant 2 (1,3-Diketone) | Product (Pyrazole) |
| This compound | R-CO-CH₂-CO-R' | 1-(1-Ethyl-2-(4-nitrophenyl)hydrazinyl)-3,5-disubstituted pyrazole derivative |
Table 2: Generalized reaction scheme for the synthesis of pyrazoles from this compound and a 1,3-diketone.
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgtestbook.comvedantu.com It is plausible that this compound could be utilized in a similar manner to synthesize indoles bearing a 1-ethyl-4-nitro substituent on the indole nitrogen.
Role in Material Chemistry
The electronic properties conferred by the nitrophenyl group suggest that this compound could be a precursor for materials with interesting optical and electronic characteristics.
While no specific studies have been found that utilize this compound in organic electronics or photovoltaics, related nitrophenyl compounds are of interest in this field. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of a molecule, such as its electron affinity and transport characteristics. Molecules incorporating this moiety could be explored as n-type organic semiconductors or as components in donor-acceptor systems for organic solar cells. Further research would be needed to synthesize and characterize materials derived from this compound to evaluate their potential in these applications.
Azo dyes, which contain the -N=N- functional group, are a significant class of synthetic colorants. wikipedia.org The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic partner. While this compound is not an amine, its precursor, 4-nitroaniline, is a common starting material for azo dyes. chegg.com
Alternatively, the hydrazine itself could potentially be oxidized to form an azo compound or used in condensation reactions to create chromophoric systems. The nitrophenyl group, in particular, is a common feature in disperse dyes used for synthetic fibers. nih.gov The combination of the nitrophenyl chromophore with the reactive hydrazine group makes this compound a candidate for further investigation in the synthesis of novel dyes.
Applications in Analytical Chemistry (e.g., as a derivatizing agent for specific detection)
While specific studies detailing the use of this compound as a derivatizing agent are not prevalent in the current literature, the parent compound, 4-nitrophenylhydrazine (B89600) (4-NPH), and other related hydrazine reagents are well-established in analytical chemistry for the detection and quantification of carbonyl compounds. chemimpex.comnih.gov Hydrazine reagents are a well-known group of derivatizing agents for the determination of aldehydes and ketones in various samples. nih.gov
The underlying principle of this application is the reaction between the hydrazine functional group and the carbonyl group of an aldehyde or ketone to form a stable hydrazone. This reaction is particularly useful for compounds that lack a suitable chromophore for UV-Vis detection or are not easily ionizable for mass spectrometry. The resulting hydrazone derivative typically exhibits strong ultraviolet absorbance or can be readily detected by other methods, thereby enhancing the sensitivity and selectivity of the analysis.
4-Nitrophenylhydrazine is utilized in research for the detection and quantification of carbonyl compounds in diverse samples, which is crucial for quality control in the food and pharmaceutical industries. chemimpex.com For example, it has been employed in the determination of carbonyl compounds in environmental testing to assess pollutants in water samples. chemimpex.com
A notable application of nitrophenylhydrazine (B1144169) derivatives is in the analysis of complex biological molecules. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used as a derivatizing reagent for the analysis of N-acyl glycines, an important class of metabolites, by liquid chromatography-mass spectrometry (LC-MS). nih.gov This derivatization strategy has also been applied to a broad range of other metabolites, including carbohydrates, fatty acids, and amino acids. nih.gov
The presence of the ethyl group in this compound would likely influence its reactivity and the properties of the resulting hydrazone. The ethyl group may affect the solubility of the reagent and its derivatives in different solvents, which could be advantageous in specific analytical methods. Further research is needed to explore the potential of this compound as a specialized derivatizing agent and to compare its performance with established reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-nitrophenylhydrazine.
Inhibition of Chemical Processes (e.g., Corrosion Inhibition)
While direct studies on the corrosion inhibition properties of this compound are limited, research on related hydrazine and nitrophenyl derivatives demonstrates their potential as effective corrosion inhibitors for various metals and alloys. The efficacy of these organic inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that retards anodic and/or cathodic reactions. nih.gov
The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen), aromatic rings, and functional groups within the inhibitor's molecular structure. nih.gov The nitrophenyl group, in particular, with its π-electrons and the nitrogen and oxygen atoms of the nitro group, can play a significant role in the adsorption process.
A study on the inhibitive properties of symmetrical hydrazine derivatives containing a nitrophenyl moiety on C38 steel in a hydrochloric acid medium revealed that these compounds act as efficient corrosion inhibitors. nih.gov The inhibition efficiency of one of the tested compounds, (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM), exceeded 93%. nih.gov The potentiodynamic polarization data indicated that these inhibitors function as mixed-type inhibitors with a predominant cathodic control. nih.gov
In another relevant study, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE), a compound also containing the 4-nitrophenyl group, was investigated as a corrosion inhibitor for AA6061 aluminum alloy in hydrochloric acid. nih.gov The results showed that NTE effectively protects the aluminum alloy, with the inhibition efficiency increasing with concentration and temperature, reaching up to 94% at 100 ppm and 333 K. nih.gov The adsorption of NTE on the alloy surface was found to follow the Langmuir isotherm, and it acted as a mixed-type inhibitor. nih.gov
These findings suggest that this compound likely possesses corrosion-inhibiting properties due to the presence of the 4-nitrophenylhydrazine core structure. The ethyl group might influence its solubility and the packing of the adsorbed molecules on the metal surface, potentially affecting its inhibition efficiency.
Table 1: Corrosion Inhibition Efficiency of Related Hydrazine Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | C38 Steel | 1M HCl | 1mM | Not Specified | >93 | nih.gov |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) | AA6061 Aluminum Alloy | Not Specified | 100 ppm | 333 | 94 | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential corrosion inhibition properties of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
